molecular formula C6H3BrClFO B6308554 6-Bromo-2-chloro-3-fluorophenol CAS No. 1805518-71-1

6-Bromo-2-chloro-3-fluorophenol

Cat. No.: B6308554
CAS No.: 1805518-71-1
M. Wt: 225.44 g/mol
InChI Key: KNSVISZQMGLUSR-UHFFFAOYSA-N
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Description

6-Bromo-2-chloro-3-fluorophenol is an organic compound with the molecular formula C6H3BrClFO It is a halogenated phenol, characterized by the presence of bromine, chlorine, and fluorine atoms attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2-chloro-3-fluorophenol typically involves halogenation reactions. One common method is the electrophilic aromatic substitution, where phenol is treated with bromine, chlorine, and fluorine sources under controlled conditions. The reaction conditions often include the use of solvents like acetic acid or dichloromethane and catalysts such as iron or aluminum chloride to facilitate the halogenation process .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of tubular reactors for diazotization reactions, followed by halogenation, can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-chloro-3-fluorophenol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Coupling: Palladium catalysts and boronic acids under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenols, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

6-Bromo-2-chloro-3-fluorophenol has several applications in scientific research:

Mechanism of Action

The mechanism by which 6-Bromo-2-chloro-3-fluorophenol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The halogen atoms can enhance the compound’s binding affinity and specificity to these targets, influencing various biochemical pathways. For example, it may inhibit certain enzymes by forming stable complexes with their active sites .

Comparison with Similar Compounds

Similar Compounds

  • 6-Bromo-3-chloro-2-fluorophenol
  • 5-Bromo-2-chloro-3-fluorophenol
  • 3-Bromo-6-chloro-2-fluorophenol

Uniqueness

6-Bromo-2-chloro-3-fluorophenol is unique due to its specific arrangement of halogen atoms, which can influence its reactivity and interactions with other molecules. This unique structure can result in distinct chemical and biological properties compared to other halogenated phenols .

Properties

IUPAC Name

6-bromo-2-chloro-3-fluorophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrClFO/c7-3-1-2-4(9)5(8)6(3)10/h1-2,10H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNSVISZQMGLUSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1F)Cl)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrClFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.44 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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